molecular formula C21H20N4O2 B2825590 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034298-89-8

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No. B2825590
CAS RN: 2034298-89-8
M. Wt: 360.417
InChI Key: FIUWWDOUHZUAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The compound also contains a pyrrolidinyl group and a methoxy-indolyl group .

Scientific Research Applications

Antiproliferative Activity on Cancer Cell Lines

Research has shown that certain compounds structurally related to (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone demonstrate significant antiproliferative activity against various human cancer cell lines. These include prostate, lung, cervical, and breast cancer cell lines. This suggests that the compound may have potential applications in cancer treatment, particularly due to its ability to inhibit microtubule assembly formation, a crucial process in cell division and growth in cancerous cells (Mullagiri et al., 2018).

Antimicrobial and Antimycobacterial Activities

Another potential application of this compound is in the field of antimicrobial and antimycobacterial therapies. Various derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains. Some specific derivatives have shown promising results in inhibiting the growth of bacteria like Staphylococcus aureus and Salmonella typhimurium, as well as the fungus Candida albicans. This highlights the potential use of these compounds in developing new antimicrobial agents (Narasimhan et al., 2011).

Antioxidant Properties

Compounds structurally similar to this compound have also been studied for their antioxidant properties. These compounds have shown significant activity in scavenging free radicals and could potentially be used as antioxidants in various therapeutic applications (Bassyouni et al., 2012).

Potential in Anticonvulsant Therapies

Additionally, some derivatives have been evaluated for their potential use as anticonvulsant agents. This suggests a possible application in the treatment of epilepsy and other seizure disorders. The efficacy of these compounds in animal models indicates their potential for development into new anticonvulsant drugs (Malik & Khan, 2014).

Antiglycation and Antioxidant Potential

The compound's derivatives also exhibit antiglycation activities, which are crucial in the prevention of chronic diseases such as diabetes complications. The correlation of antiglycation activities with antioxidant properties further enhances its potential in therapeutic applications (Taha et al., 2015).

properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-27-16-7-6-14-10-19(23-18(14)11-16)21(26)24-9-8-15(12-24)25-13-22-17-4-2-3-5-20(17)25/h2-7,10-11,13,15,23H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUWWDOUHZUAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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